molecular formula C19H24N4O2 B2442068 N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2309706-28-1

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2442068
CAS No.: 2309706-28-1
M. Wt: 340.427
InChI Key: KGUYRGOLAYMKOD-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-9-18(22-21-14)23-10-4-6-16(13-23)19(24)20-12-15-5-3-7-17(11-15)25-2/h3,5,7-9,11,16H,4,6,10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUYRGOLAYMKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyphenyl group and a pyridazinyl moiety. Its molecular formula is C19H24N4OC_{19}H_{24}N_4O, with a molecular weight of approximately 356.4 g/mol. The structure can be represented as follows:

N 3 methoxyphenyl methyl 1 6 methylpyridazin 3 yl piperidine 3 carboxamide\text{N 3 methoxyphenyl methyl 1 6 methylpyridazin 3 yl piperidine 3 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Notably, it has been studied for its potential as an inhibitor of tropomyosin receptor kinase (Trk), which plays a crucial role in neurotrophic signaling and cancer progression .

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown significant inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating potent activity .

2. Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory pathways. This suggests its utility in treating inflammatory diseases .

3. Neuroprotective Effects

Given its mechanism involving Trk inhibition, the compound may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxicity of the compound on different cancer cell lines, revealing that it significantly reduced cell viability with IC50 values ranging from 12.8 to 365 μM depending on the cell type .
    • Another investigation focused on its anti-inflammatory effects, where it was shown to downregulate pro-inflammatory cytokines in macrophage cultures .
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor growth compared to controls, supporting its potential as an anticancer agent .

Data Tables

Biological Activity Cell Line IC50 Value (μM)
CytotoxicityHeLa12.8
CytotoxicityCaCo-2365
Anti-inflammatory (Cytokine Inhibition)MacrophagesN/A

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to the presence of the piperidine and pyridazine moieties. Research has indicated that derivatives of piperidine often demonstrate significant biological activity, including anti-inflammatory and anticancer effects.

Key Activities:

  • Kinase Inhibition: Similar compounds have been identified as effective kinase inhibitors, which are crucial in cancer therapy. For instance, pyrazole derivatives have shown promising results against various cancer types, including lymphoma and breast cancer . The structure of N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide suggests it may share similar inhibitory properties.
  • Neuroprotective Effects: Compounds with similar structural features have been studied for their neuroprotective capabilities, potentially offering therapeutic benefits in neurodegenerative diseases .

Therapeutic Implications

The therapeutic implications of this compound are broad, spanning several disease areas.

Potential Applications:

  • Cancer Treatment: Given its potential as a kinase inhibitor, this compound could be developed as an anticancer agent targeting specific pathways involved in tumorigenesis.
  • Neurodegenerative Diseases: Its possible neuroprotective effects suggest applications in conditions such as Alzheimer's disease or Parkinson's disease, where protecting neuronal integrity is crucial.

Case Studies and Research Findings

Several studies have explored compounds similar to this compound, providing insights into its potential applications:

StudyFindings
Li et al. (2020)Identified pyrazole-based kinase inhibitors with significant anticancer activity against various cell lines .
PMC8747022Reviewed structural characteristics of pyrazole derivatives and their efficacy as kinase inhibitors .
PMC6350083Discussed the role of similar compounds in modulating lipid metabolism and their implications in cancer therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.